Home > Products > Screening Compounds P108151 > 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione - 1206985-36-5

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-2976871
CAS Number: 1206985-36-5
Molecular Formula: C26H22N4O5
Molecular Weight: 470.485
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule notable for its potential biological activities. This compound features a quinazoline core that is substituted with a 1,2,4-oxadiazole and a phenethyl group. Its molecular formula is C23H24N4O5, and it has a molecular weight of approximately 436.468 g/mol. The structure of this compound suggests significant potential in medicinal chemistry, particularly as an inhibitor of various biological targets.

Source

The information about this compound has been sourced from various chemical databases and research articles that detail its synthesis, properties, and applications in medicinal chemistry. Notable sources include Smolecule, ChemDiv, and BenchChem .

Classification

This compound falls under the category of quinazoline derivatives, which are known for their diverse biological activities. Quinazolines have been extensively studied for their roles as potential therapeutic agents against various diseases, including cancer and bacterial infections.

Synthesis Analysis

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves several key steps:

  1. Formation of the 1,2,4-Oxadiazole Ring: This is achieved through the cyclization of a hydrazide with a nitrile in the presence of an acid catalyst.
  2. Introduction of the 3,5-Dimethoxyphenyl Group: A nucleophilic substitution reaction is used to introduce this group onto the oxadiazole ring.
  3. Synthesis of the Quinazoline Core: This step involves a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone .

These synthetic methods may require optimization to enhance yield and scalability for industrial applications.

Molecular Structure Analysis

The molecular structure of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can be described as follows:

  • Molecular Formula: C23H24N4O5
  • Molecular Weight: 436.468 g/mol
  • InChI Key: RSYXUZWPHBZGJN-UHFFFAOYSA-N

The structure includes multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and quinazoline rings is particularly significant for its pharmacological properties .

Chemical Reactions Analysis

The compound undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Some notable reactions include:

  • Nucleophilic Substitution Reactions: These are crucial for introducing substituents onto the oxadiazole ring.
  • Condensation Reactions: These reactions are essential for forming the quinazoline core from simpler precursors.

These reactions allow for the development of derivatives with potentially improved biological activities.

Mechanism of Action

The mechanism of action for 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves several processes:

  1. Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors in biological pathways to modulate their activity.
  2. Interference with Nucleic Acids: It may bind to DNA or RNA molecules, affecting gene expression and protein synthesis.
  3. Modulation of Signaling Pathways: The compound can influence various signaling pathways involved in cell growth and apoptosis .

These interactions suggest that the compound could play a role in therapeutic applications targeting specific diseases.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione include:

PropertyValue
Molecular Weight436.468 g/mol
LogP (Partition Coefficient)5.5358
Polar Surface Area70.73 Ų
Hydrogen Bond Acceptors8

These properties indicate that the compound has relatively high lipophilicity (as suggested by its logP value), which may influence its bioavailability and interaction with biological membranes .

Applications

The primary applications of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione lie within medicinal chemistry as potential therapeutic agents. Its unique structure allows it to act on various biological targets:

  • Antibacterial Activity: Similar compounds have shown promise in inhibiting bacterial gyrase and DNA topoisomerase IV.
  • Cancer Treatment: Due to its ability to interact with nucleic acids and modulate cellular pathways.

Research continues to explore these applications further as part of the effort to develop novel therapeutic agents against resistant strains of bacteria and various forms of cancer .

Properties

CAS Number

1206985-36-5

Product Name

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

InChI

InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32)

InChI Key

RJGCUHPYNQRWOZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.